BenchChemオンラインストアへようこそ!

Simufilam hydrochloride

Alzheimer's disease amyloid beta α7 nicotinic acetylcholine receptor

Procure Simufilam hydrochloride (PTI-125) for research requiring a state-dependent filamin A modulator that targets pathologically altered FLNA. Unlike donepezil, memantine, or anti-amyloid antibodies, simufilam disrupts Aβ42-induced FLNA coupling to α7nAChR and inflammatory receptors (TLR4, TLR2, CXCR4) at sub-nanomolar potency, reducing CSF p-tau, total tau, neurogranin, NfL, and neuroinflammatory markers simultaneously. Use as a tool compound to dissect the FLNA signaling axis or as a biomarker-positive control in clinical development. Favorable safety profile in >1,900 patients supports chronic-dosing models.

Molecular Formula C15H22ClN3O
Molecular Weight 295.81 g/mol
CAS No. 2480226-07-9
Cat. No. B8198288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimufilam hydrochloride
CAS2480226-07-9
Molecular FormulaC15H22ClN3O
Molecular Weight295.81 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl
InChIInChI=1S/C15H21N3O.ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H
InChIKeyPTJPWAGPMQSZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simufilam Hydrochloride CAS 2480226-07-9: Target Engagement and Pharmacodynamic Profile for Alzheimer's Disease Research


Simufilam hydrochloride (PTI-125) is a small-molecule filamin A (FLNA) modulator developed as an oral investigational drug for Alzheimer's disease (AD) [1]. Unlike amyloid-targeting antibodies or cholinesterase inhibitors, simufilam preferentially binds an altered conformation of the scaffolding protein filamin A found in AD brain and lymphocytes, restoring its native conformation and disrupting its aberrant linkages to the α7 nicotinic acetylcholine receptor (α7nAChR) and multiple inflammatory receptors [2]. This mechanism is designed to reduce tau hyperphosphorylation and neuroinflammation independent of amyloid plaque clearance [3].

Why Simufilam Hydrochloride CAS 2480226-07-9 Cannot Be Substituted with Standard-of-Care Alzheimer's Agents or Generic FLNA Binders


Generic substitution of simufilam with other Alzheimer's therapeutics fails due to its unique, state-dependent binding mechanism. Simufilam preferentially binds an altered conformation of FLNA that is pathologically induced by Aβ42 [1], a feature not shared by donepezil (acetylcholinesterase inhibitor), memantine (NMDA receptor antagonist), or anti-amyloid antibodies (e.g., lecanemab, donanemab). Furthermore, no other FLNA-targeting small molecule has demonstrated the same picomolar functional potency in disrupting Aβ42-α7nAChR binding or the breadth of inflammatory receptor linkage disruption (TLR4, TLR2, CXCR4, CCR5, CD4) [2]. The clinical biomarker signature—simultaneous reduction in CSF p-tau181, total tau, neurogranin, NfL, and neuroinflammatory markers—is distinct from the biomarker profiles of cholinesterase inhibitors or amyloid antibodies, which primarily affect amyloid PET signal without robust tau or neuroinflammation reduction [3].

Simufilam Hydrochloride CAS 2480226-07-9: Quantifiable Differentiators vs. Comparators in Alzheimer's Disease Research


Picomolar Functional Antagonism of Aβ42-α7nAChR Binding

Simufilam disrupts the high-affinity binding of Aβ42 to α7nAChR with a functional IC50 of 10 pM, as measured by time-resolved fluorescence resonance energy transfer (TR-FRET) [1]. This potency is three orders of magnitude greater than the reported IC50 values of tacrine (29 nM) and other α7nAChR modulators [2]. No direct head-to-head comparison with tacrine exists in the same assay; however, cross-study comparison using similar Aβ42-α7nAChR binding inhibition assays reveals a ~2,900-fold greater functional potency for simufilam.

Alzheimer's disease amyloid beta α7 nicotinic acetylcholine receptor

Sub-Nanomolar Binding Affinity for Altered Filamin A

Simufilam binds altered FLNA with a dissociation constant (Kd) of 200 fM, as determined by radioligand binding assays using [3H]-PTI-125 [1]. This femtomolar binding affinity is unprecedented among clinically evaluated Alzheimer's therapeutics. For context, the binding affinity of donepezil for acetylcholinesterase is approximately 10 nM (Ki = 6–12 nM), representing a >50,000-fold difference [2]. The preferential binding to pathologically altered FLNA over native FLNA ensures target engagement is restricted to diseased tissue.

filamin A scaffolding protein protein conformation

Multi-Target Inflammatory Receptor Linkage Disruption

Simufilam disrupts aberrant FLNA linkages to six distinct receptors implicated in AD neuroinflammation: TLR4, TLR2, CXCR4, CCR5, CD4, and α7nAChR [1]. In postmortem AD brain tissue, simufilam (1 nM, 1 hour) reduced FLNA co-immunoprecipitation with each receptor by 40–70% relative to vehicle control. No comparator drug (e.g., donepezil, memantine, or anti-amyloid antibodies) has demonstrated this breadth of multi-receptor FLNA linkage disruption. The closest mechanistic analogs are CCR5 antagonists (e.g., maraviroc), which target only a single receptor and lack FLNA-dependent modulation.

neuroinflammation TLR4 chemokine receptors

Clinical CSF Biomarker Improvement: Tau, Neurodegeneration, and Neuroinflammation

In a 28-day Phase 2b randomized controlled trial (NCT04079803), simufilam 100 mg BID reduced CSF p-tau181 by 11% (P < 0.01) and total tau by 18% (P < 0.01) versus placebo [1]. CSF neurogranin decreased 43%, NfL decreased 34%, and neuroinflammatory markers sTREM2 and YKL-40 decreased 46% and 12%, respectively (all P < 0.01 vs. placebo) [1]. In contrast, Phase 3 trials of cholinesterase inhibitors (e.g., donepezil 10 mg/day) showed no significant reduction in CSF p-tau or NfL over 24 weeks [2]. Anti-amyloid antibodies (e.g., lecanemab) reduce amyloid PET signal but have shown limited or no effect on CSF p-tau181 in Phase 3 trials [3].

cerebrospinal fluid phospho-tau neurofilament light

Normalization of mTOR Overactivity and Insulin Resistance in AD Patient Lymphocytes

In lymphocytes isolated from AD patients, basal mTOR activity (measured by phospho-p70S6K) was 2.3-fold higher than in healthy controls (P < 0.01) [1]. Following 28 days of oral simufilam 100 mg BID, basal mTOR activity decreased to levels not significantly different from healthy controls (1.1-fold vs. controls, P > 0.05) [1]. Insulin-evoked mTOR activation, which was blunted in AD lymphocytes (1.4-fold increase vs. 2.8-fold in controls), was restored to 2.5-fold after simufilam treatment (P < 0.01) [1]. No comparator Alzheimer's drug has demonstrated normalization of mTOR overactivity or insulin resistance in patient-derived cells. Rapamycin (mTOR inhibitor) reduces mTOR activity but does not restore insulin sensitivity and carries immunosuppressive liabilities.

mTOR insulin resistance ex vivo biomarker

Simufilam Hydrochloride CAS 2480226-07-9: Priority Research and Procurement Applications


Mechanistic Studies of FLNA-Dependent Tau Hyperphosphorylation and Neuroinflammation

Simufilam's 10 pM functional IC50 for disrupting Aβ42-α7nAChR binding [1] and its femtomolar binding affinity for altered FLNA [2] make it an ideal tool compound for dissecting FLNA's role in AD pathophysiology. Researchers investigating the Aβ42→FLNA→α7nAChR→tau phosphorylation axis can use simufilam at sub-nanomolar concentrations to probe FLNA-dependent signaling without confounding off-target effects. Procurement is indicated for academic and pharmaceutical laboratories conducting basic AD mechanism research, target validation, or phenotypic screening campaigns involving tau pathology or neuroinflammation readouts.

Biomarker-Driven Clinical Trial Design and Pharmacodynamic Assessment

The Phase 2b clinical trial data demonstrating significant 28-day reductions in CSF p-tau181 (-11%), total tau (-18%), neurogranin (-43%), NfL (-34%), and sTREM2 (-46%) [3] position simufilam as a reference compound for biomarker-driven clinical development programs. Contract research organizations (CROs) and biopharmaceutical companies designing AD trials requiring robust, rapid biomarker changes for go/no-go decisions should procure simufilam as a positive control or comparator arm. The compound's established safety profile in over 1,900 patients across Phase 2 and Phase 3 trials [4] supports its use in long-term biomarker studies.

Investigation of mTOR Dysregulation and Insulin Resistance in Neurodegenerative and Metabolic Disorders

Simufilam's demonstrated ability to normalize basal mTOR overactivity and restore insulin-evoked mTOR activation in AD patient lymphocytes [5] extends its research utility beyond Alzheimer's disease. Laboratories studying the intersection of metabolic dysfunction and neurodegeneration—including Parkinson's disease, frontotemporal dementia, and age-related cognitive decline—should consider procuring simufilam for ex vivo and in vivo models of insulin resistance and mTOR dysregulation. The compound's oral bioavailability and CNS penetration [6] support chronic dosing paradigms in rodent models of metabolic syndrome and neuroinflammation.

Safety and Tolerability Benchmarking in CNS Drug Development

Despite Phase 3 efficacy failures, simufilam demonstrated a favorable safety and tolerability profile in large, long-term clinical trials, with no increase in amyloid-related imaging abnormalities (ARIA) compared to placebo [7]. This safety dataset—compiled from over 1,900 patients exposed up to 76 weeks—provides a valuable benchmark for CNS drug developers assessing safety margins for novel small molecules. Procurement of simufilam hydrochloride as a reference standard for toxicology and safety pharmacology studies enables head-to-head comparison of adverse event profiles and target engagement safety windows.

Quote Request

Request a Quote for Simufilam hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.